molecular formula C8H7ClN2 B1311678 3-chloro-1H-indol-7-amine CAS No. 165669-13-6

3-chloro-1H-indol-7-amine

Cat. No.: B1311678
CAS No.: 165669-13-6
M. Wt: 166.61 g/mol
InChI Key: SLBNABPPSZSXHN-UHFFFAOYSA-N
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Description

3-chloro-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-indol-7-amine typically involves the chlorination of 1H-indole followed by amination. One common method includes the reaction of 1H-indole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. The resulting 3-chloro-1H-indole is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-indol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

3-chloro-1H-indol-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-indole-3-carbaldehyde: Another indole derivative with different functional groups.

    7-bromo-1H-indole: Similar structure but with a bromine atom instead of chlorine.

    1H-indole-2-carboxylic acid: Contains a carboxyl group at the 2-position

Uniqueness

3-chloro-1H-indol-7-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

Properties

IUPAC Name

3-chloro-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNABPPSZSXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451636
Record name 3-chloro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165669-13-6
Record name 3-chloro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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